molecular formula C15H24 B081915 3,5-Di-tert-butyltoluene CAS No. 15181-11-0

3,5-Di-tert-butyltoluene

Cat. No.: B081915
CAS No.: 15181-11-0
M. Wt: 204.35 g/mol
InChI Key: WIXDSJRJFDWTNY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyltoluene: is an organic compound with the chemical formula C15H24 . It is a derivative of toluene, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyltoluene is typically synthesized by the alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 (\text{CH}_3)_3\text{CCl} \rightarrow \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{CH}_3 + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of tert-butyl peroxide as an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Chemistry

3,5-Di-tert-butyltoluene serves as a crucial precursor in the synthesis of various organic compounds. Notably, it is utilized in the production of:

  • 3,5-Di-tert-butylbenzyl bromide
  • Di-tert-butylbenzoic acid

These derivatives are important for further chemical transformations and applications in material science and pharmaceuticals .

Chlorination Reactions

A significant application of this compound is its role in chlorination reactions. For instance, it can be chlorinated to produce 3,5-Di-tert-butyl-2,6-dichlorotoluene , which is an intermediate for synthesizing other valuable chemicals. A study demonstrated that using a Lewis acid catalyst during chlorination can enhance the yield of the desired product significantly .

Industrial Applications

Stabilizer and Intermediate

In the industrial sector, this compound functions as a stabilizer and intermediate in the production of polymers and other chemical products. Its stability under various conditions makes it suitable for use in formulations requiring high thermal stability and resistance to oxidation .

Data Tables

Reaction TypeProductYield (%)
Chlorination3,5-Di-tert-butyl-2,6-dichlorotoluene>80
Bromomethylation3,5-Di-tert-butyl(bromomethyl)benzeneNot specified
Formation of Benzoic AcidDi-tert-butylbenzoic acidNot specified

Case Studies

  • Chlorination Yield Improvement
    • A study conducted on the chlorination of this compound showed that using elemental sulfur alongside a Lewis acid catalyst improved the yield of the chlorinated product to over 80%, highlighting the efficiency of this method for industrial applications .
  • Antioxidant Properties
    • Research on derivatives of this compound has indicated potential antioxidant effects in biological systems. These findings suggest avenues for further exploration into its medicinal applications.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyltoluene primarily involves its role as a stabilizer and intermediate in chemical reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and its derivatives. This stability is crucial in preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

  • 3,5-Di-tert-butylbenzaldehyde
  • 3,5-Di-tert-butylbenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxytoluene
  • 3,5-Di-tert-butylphenol

Comparison: 3,5-Di-tert-butyltoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased steric hindrance and stability. Compared to its analogs like 3,5-Di-tert-butylbenzaldehyde and 3,5-Di-tert-butylbenzoic acid, it is less reactive and more stable under various conditions .

Biological Activity

3,5-Di-tert-butyltoluene (DTBT) is a compound belonging to the class of substituted toluenes, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and materials science. This article explores the biological activity of DTBT, focusing on its antioxidant properties, potential toxicological effects, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C15H24
  • Molecular Weight : 204.36 g/mol
  • CAS Number : 15181-11-0

Antioxidant Properties

DTBT exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage and has implications for various health conditions, including cancer and cardiovascular diseases.

Mechanism of Action :

  • DTBT acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS).
  • It can inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage.

Toxicological Profile

While DTBT shows beneficial antioxidant properties, it is essential to consider its toxicological profile. Research indicates that high concentrations of DTBT can lead to cytotoxic effects in certain cell lines.

Key Findings :

  • In vitro studies have demonstrated that DTBT can induce apoptosis in cancer cell lines at elevated concentrations.
  • The compound's safety profile needs further investigation to establish acceptable exposure levels in consumer products.

Study on Antioxidant Activity

A study published in ACS Publications investigated the redox reactions of DTBT derivatives and their antioxidant properties. The findings indicated that DTBT significantly reduced oxidative stress markers in treated cells compared to controls .

Toxicity Assessment

Research conducted by Sigma-Aldrich highlighted the potential toxic effects of DTBT when used in high concentrations. The study reported that while low doses exhibited antioxidant benefits, higher doses led to increased cell mortality in cultured human cells .

Data Tables

Property Value
Molecular FormulaC15H24
Molecular Weight204.36 g/mol
CAS Number15181-11-0
Antioxidant ActivityHigh
Cytotoxicity Threshold>100 µM (in vitro)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Di-tert-butyltoluene critical for experimental design?

  • Methodological Answer : Researchers must prioritize the following properties when designing experiments:

PropertyValueReference
Melting Point31–32°C
Boiling Point243–244°C
Density0.86 g/mL
Refractive Index1.49
SolubilitySoluble in methanol, poorly soluble in water
These properties guide solvent selection, purification methods (e.g., distillation or recrystallization), and storage conditions (room temperature, sealed containers to prevent oxidation) .

Q. How can researchers verify the purity of this compound in synthetic batches?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Compare retention times to commercial standards (e.g., TCI, 98% purity) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, tert-butyl groups at δ 1.3–1.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 204.35 (M+^+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (risk code: 36/37/38) .
  • Storage : Keep in sealed containers at room temperature, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be functionalized for applications in material science or medicinal chemistry?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromine) at the para position using FeBr3_3 as a catalyst. Monitor reaction progress via TLC .
  • Derivatization : Synthesize sulfonated derivatives for polymer applications by reacting with chlorosulfonic acid under controlled temperatures (0–5°C) .
  • Biological Activity Screening : Test derivatives (e.g., dichloro or hydroxyl variants) for antimicrobial activity using microdilution assays against E. coli or S. aureus .

Q. How to resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer :

  • Deuterated Solvents : Use CDCl3_3 to avoid solvent interference. For paramagnetic impurities, filter samples through alumina .
  • Variable Temperature NMR : Identify dynamic processes (e.g., tert-butyl rotation) by acquiring spectra at −20°C to 50°C .
  • Computational Validation : Compare experimental 1H^1H shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What advanced analytical techniques characterize the environmental stability of this compound?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Ecotoxicity Assessment : Use Daphnia magna bioassays to evaluate acute toxicity (48-h LC50_{50}) .
  • Soil Sorption Studies : Measure log Koc_{oc} values using batch equilibrium methods with HPLC detection .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen vs. air to assess oxidative vs. thermal decomposition. Typical decomposition onset is ~200°C .
  • Controlled Atmosphere Studies : Replicate experiments in inert (N2_2) and oxidizing (O2_2) conditions to identify degradation pathways .
  • Cross-Validate Sources : Compare data from peer-reviewed journals vs. commercial SDS sheets, prioritizing studies with detailed experimental parameters .

Q. Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound for high-yield research-scale production?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : Use tert-butyl chloride with AlCl3_3 in toluene at 0°C. Quench with ice-water to improve yield (>75%) .
  • Catalyst Optimization : Screen Lewis acids (e.g., FeCl3_3 vs. AlCl3_3) to minimize side products (e.g., di- or tri-alkylated byproducts) .
  • In Situ Monitoring : Employ IR spectroscopy to track tert-butyl group incorporation (C-H stretches at 2900 cm1^{-1}) .

Properties

IUPAC Name

1,3-ditert-butyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXDSJRJFDWTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164880
Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15181-11-0
Record name 3,5-Di-tert-butyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15181-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)toluene
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Record name 3,5-Bis(tert-butyl)toluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(tert-butyl)toluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Di-tert-butyltoluene
3,5-Di-tert-butyltoluene
3,5-Di-tert-butyltoluene
3,5-Di-tert-butyltoluene

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